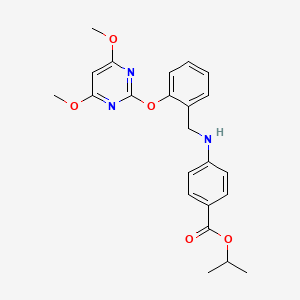
Pyribambenz-isopropyl
Description
Pyribambenz-isopropyl (CAS: 420138-41-6) is a herbicidal compound developed jointly by the Shanghai Institute of Organic Chemistry and Zhejiang Chemical Research Institute, China. It belongs to the pyrimidine benzylamine class and was first patented in 2000 (ZL00130735.5) . Registered under PD20141888 in China, it targets broadleaf and grassy weeds in cereal crops like wheat and rice . Its mode of action involves inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Regulatory guidelines in China specify maximum residue limits (MRLs) for cereals, with detection methods outlined in GB 23200.9 and related standards .
Propriétés
Formule moléculaire |
C23H25N3O5 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |
InChI |
InChI=1S/C23H25N3O5/c1-15(2)30-22(27)16-9-11-18(12-10-16)24-14-17-7-5-6-8-19(17)31-23-25-20(28-3)13-21(26-23)29-4/h5-13,15,24H,14H2,1-4H3 |
Clé InChI |
REJMLNWDJIPPSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |
Synonymes |
isopropyl 4-(2-((4,6-dimethoxy-2-pyrimidinyl)oxy)benzylamino)benzoate ZJ 0702 ZJ-0702 ZJ0702 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyribambenz-isopropyl typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as 4,6-dimethoxypyrimidine.
Ether Formation: The pyrimidine intermediate is then reacted with a phenol derivative to form the ether linkage.
Amine Formation: The ether intermediate is further reacted with a suitable amine to introduce the amine linkage.
Esterification: Finally, the benzoate ester is formed by reacting the amine intermediate with propan-2-yl benzoate under esterification conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Pyribambenz-isopropyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and ether linkages.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Pyribambenz-isopropyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Pyribambenz-isopropyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Patent and Regulatory Status
- This compound : Patented under ZL00130735.5 (2000), with commercial production by Shandong Qiaochang Chemical Co. .
- Pyribambenz-propyl : Shares the same patent but requires separate registration (PD20141891) .
- Global Recognition : this compound is cited in EU patent documents but remains predominantly used in China .
Discussion of Discrepancies
classifies this compound as a salicyl alcohol derivative, conflicting with its primary classification as a pyrimidine benzylamine in other sources . This discrepancy may arise from alternative nomenclature conventions or synthesis pathways involving salicyl alcohol intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


